ethyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: The amino and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
Ethyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of ethyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- Ethyl 3-amino-4-pyrazolecarboxylate
- 3-amino-4-ethoxycarbonylpyrazole
- 5-amino-1-methyl-4-ethoxycarbonylpyrazole .
Uniqueness
Ethyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its propyl group, in particular, may enhance its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 4-amino-1-propylpyrazole-3-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-3-5-12-6-7(10)8(11-12)9(13)14-4-2/h6H,3-5,10H2,1-2H3 |
InChI Key |
IMEXYUOMQPEGNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)OCC)N |
Origin of Product |
United States |
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